molecular formula C12H19N3 B13877737 2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine

2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine

Cat. No.: B13877737
M. Wt: 205.30 g/mol
InChI Key: AXUCVSSPMSUBAH-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine is a chemical compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine typically involves the reaction of 1,3-dihydroisoindole with 2-(dimethylamino)ethylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon and hydrogen gas to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted isoindoline derivatives.

Scientific Research Applications

2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Materials Science: This compound is used in the development of polymers and nanomaterials with specific electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Research is ongoing to explore its role in biological systems, particularly in the modulation of neurotransmitter activity.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. This binding can influence the release and uptake of neurotransmitters, thereby affecting neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • 2-(Diethylamino)ethyl methacrylate
  • N,N-Dimethyl-1H-indole-3-ethylamine

Uniqueness

2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine is unique due to its isoindoline core structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and materials with tailored properties.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine

InChI

InChI=1S/C12H19N3/c1-14(2)5-6-15-8-10-3-4-12(13)7-11(10)9-15/h3-4,7H,5-6,8-9,13H2,1-2H3

InChI Key

AXUCVSSPMSUBAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CC2=C(C1)C=C(C=C2)N

Origin of Product

United States

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